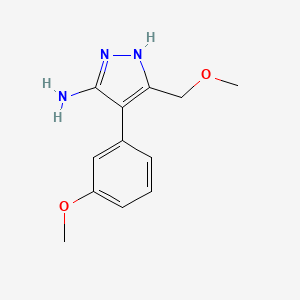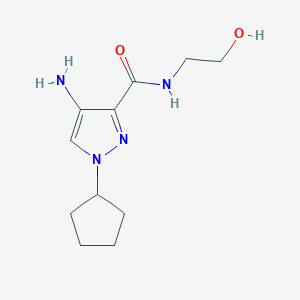
4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential for various metabolic disorders such as diabetes, obesity, and cancer. A-769662 has gained attention in recent years due to its potential as a therapeutic agent, and its synthesis and mechanism of action have been extensively studied.
Mechanism of Action
4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its activity. AMPK activation leads to the phosphorylation of various downstream targets, including enzymes involved in glucose and lipid metabolism, resulting in improved energy balance and cellular homeostasis. 4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to be a more potent activator of AMPK than the commonly used drug metformin, making it a promising therapeutic agent for metabolic disorders.
Biochemical and physiological effects:
4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including increased glucose uptake and glycogen synthesis, improved insulin sensitivity, and decreased lipid synthesis. It has also been shown to inhibit mTOR signaling, a pathway involved in cell growth and proliferation, making it a potential anti-cancer agent. 4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been shown to have minimal toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has several advantages for laboratory experiments, including its high potency and specificity for AMPK activation, making it a useful tool for studying the role of AMPK in various biological processes. However, its high cost and limited availability may be a limitation for some researchers, and its potential off-target effects should be carefully considered when interpreting experimental results.
Future Directions
There are several potential future directions for research on 4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, including its use in combination with other drugs for the treatment of metabolic disorders and cancer. Further studies are needed to investigate its long-term safety and efficacy in animal models and humans, as well as its potential use in aging research. Additionally, the development of more efficient synthesis methods and analogs of 4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide may lead to the discovery of more potent and selective activators of AMPK.
Synthesis Methods
The synthesis of 4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 4-bromo-1-cyclopentylpyrazole with 2-hydroxyethylamine to form 4-amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole. This intermediate is then reacted with 3-chlorocarbonyl-1-methyl-1H-pyrazole-5-carboxylic acid to form 4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. The synthesis of 4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the process.
Scientific Research Applications
4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been widely used in scientific research to investigate the role of AMPK activation in various biological processes. It has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo, making it a potential therapeutic agent for type 2 diabetes. 4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit tumor growth in cancer cells and increase lifespan in animal models, indicating its potential use in cancer treatment and aging research.
properties
IUPAC Name |
4-amino-1-cyclopentyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-9-7-15(8-3-1-2-4-8)14-10(9)11(17)13-5-6-16/h7-8,16H,1-6,12H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTFDLOPTYNALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl ({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2658414.png)
![5-Bromo-2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2658415.png)
![4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2658416.png)

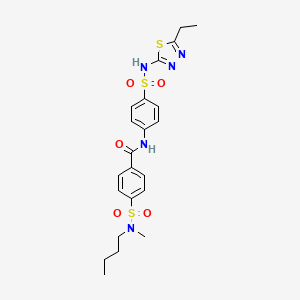
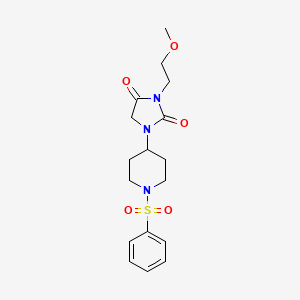
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2658422.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2658425.png)

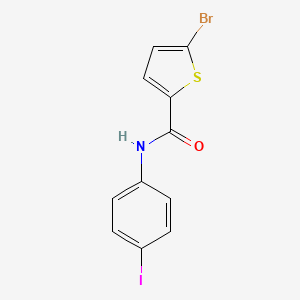

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658433.png)
